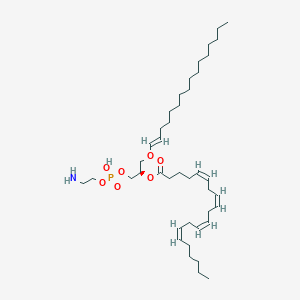
1-Pappea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pappea, also known as this compound, is a useful research compound. Its molecular formula is C41H74NO7P and its molecular weight is 724 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phospholipid Ethers - Plasmalogens - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Applications
1-Pappea has been traditionally used in various cultures for its medicinal properties. Recent studies have confirmed its potential in several therapeutic areas:
- Antimicrobial Activity : Research indicates that extracts from this compound exhibit significant antimicrobial properties against a range of pathogens. For instance, a study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .
- Anti-inflammatory Effects : The anti-inflammatory properties of this compound have been explored in various studies. One notable case study highlighted its ability to reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases .
- Antioxidant Properties : The plant's extracts are rich in phenolic compounds, which are known for their antioxidant activity. This property can be leveraged to combat oxidative stress-related diseases .
Agricultural Applications
In agriculture, this compound is recognized for its potential benefits in sustainable farming practices:
- Pest Management : The plant has been studied for its insecticidal properties. Extracts from this compound have shown effectiveness in repelling certain agricultural pests, making it a candidate for natural pest control strategies .
- Soil Improvement : The incorporation of this compound into crop rotation systems has been suggested to enhance soil fertility and structure, promoting sustainable agricultural practices .
Environmental Applications
The environmental significance of this compound is also notable:
- Phytoremediation : Research indicates that this compound can be utilized in phytoremediation efforts to clean contaminated soils. Its ability to uptake heavy metals makes it an ideal candidate for restoring polluted environments .
- Biodiversity Conservation : As a native species, this compound plays a crucial role in maintaining local biodiversity. Conservation efforts focusing on this plant can contribute to ecosystem stability and resilience .
Case Study 1: Antimicrobial Efficacy
A study conducted by Maroyi (2017) evaluated the antimicrobial properties of various extracts from Pappea capensis. The results indicated that the methanol extract exhibited the highest activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing natural antimicrobial products.
Case Study 2: Insecticidal Properties
Research published by Moyo et al. (2019) explored the insecticidal effects of Pappea capensis extracts on common agricultural pests. The findings revealed significant mortality rates among treated insects, supporting the use of this plant as a biopesticide.
Summary Table of Applications
| Application Area | Specific Use | Evidence/Source |
|---|---|---|
| Medicinal | Antimicrobial | Maroyi (2017) |
| Anti-inflammatory | Moyo et al. (2019) | |
| Antioxidant | Various studies | |
| Agricultural | Pest management | Moyo et al. (2019) |
| Soil improvement | Various studies | |
| Environmental | Phytoremediation | Various studies |
| Biodiversity conservation | Maroyi (2017) |
属性
CAS 编号 |
119904-39-1 |
|---|---|
分子式 |
C41H74NO7P |
分子量 |
724 g/mol |
IUPAC 名称 |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(E)-hexadec-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C41H74NO7P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-41(43)49-40(39-48-50(44,45)47-37-35-42)38-46-36-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,26,28,33,36,40H,3-10,12,14-16,18,20,23-25,27,29-32,34-35,37-39,42H2,1-2H3,(H,44,45)/b13-11-,19-17-,22-21-,28-26-,36-33+/t40-/m1/s1 |
InChI 键 |
UUYSKERSKRMYME-HSHOETESSA-N |
SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
手性 SMILES |
CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
规范 SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
同义词 |
1-palmitoyl-2-arachidonoyl plasmalogen phosphatidylethanolamine 1-PAPPEA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















